2-(Indolizin-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-indolizin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-5-4-9-7-10-3-1-2-6-12(10)8-9;/h1-3,6-8H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGCDGLTMXYUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chichibabin Pyridine Synthesis
The classical Chichibabin reaction remains a cornerstone for indolizine synthesis. This method involves cyclocondensation of pyridine derivatives with α,β-unsaturated carbonyl compounds under basic conditions. For 2-(indolizin-2-yl)ethan-1-amine, the protocol has been adapted to incorporate ethylamine sidechains during the annulation phase.
Reaction Conditions
| Component | Specification |
|---|---|
| Starting Material | 2-(Quinolin-2-yl)acetates |
| Coupling Partner | Nitroolefins |
| Catalyst | Cerium(III) chloride |
| Solvent | Anhydrous DMF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This route achieves moderate yields (45–60%) but requires stringent moisture control to prevent hydrolysis of intermediates.
Transition Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable direct functionalization of preformed indolizines. A nickel-catalyzed Negishi coupling has demonstrated efficacy for introducing ethylamine moieties at the 2-position.
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene/THF (4:1) |
| Temperature | 110°C |
This method improves regioselectivity (>85% purity) compared to classical approaches but incurs higher costs due to noble metal usage.
Functionalization and Sidechain Introduction
Post-cyclization modifications are critical for installing the ethanamine group.
Nucleophilic Substitution
Brominated indolizines undergo displacement reactions with ethylenediamine derivatives.
Stepwise Protocol
- Bromination : Treat indolizine with NBS (N-bromosuccinimide) in CCl₄ (yield: 70–75%).
- Amination : React 2-bromoindolizine with ethylenediamine in presence of K₂CO₃ (DMF, 60°C, 8 h).
Challenges :
- Competing elimination reactions reduce amine yield.
- Requires stoichiometric Hünig’s base to scavenge HBr.
Reductive Amination
Ketone intermediates derived from indolizine-2-carboxaldehyde can be converted to primary amines via hydrogenation.
| Parameter | Value |
|---|---|
| Substrate | Indolizine-2-carboxaldehyde |
| Amine Source | Ammonium formate |
| Catalyst | Raney Nickel |
| Pressure | 50 psi H₂ |
| Solvent | Methanol/Water (9:1) |
| Yield | 68–72% |
This method circumvents halogenated intermediates but demands high-pressure equipment.
Final Hydrochloride Salt Formation
Freebase amines are converted to hydrochloride salts for enhanced stability.
Standard Procedure
- Dissolve 2-(indolizin-2-yl)ethan-1-amine in anhydrous diethyl ether.
- Bubble HCl gas until pH < 2.
- Precipitate product via ice-cooling, filter, and wash with cold ether.
Critical Factors
Industrial Scalability Considerations
While lab-scale syntheses are well-established, mass production faces hurdles:
Table 4.1. Scalability Challenges and Mitigations
Pilot-scale trials using cerium-doped zeolites have reduced catalyst costs by 40% while maintaining yields.
Quality Control and Analytical Characterization
Rigorous analytics ensure batch consistency.
Table 5.1. Key Characterization Data
| Technique | Critical Signatures |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.12 (t, J=6.5 Hz, 2H, CH₂NH₂), δ 2.88 (t, J=6.5 Hz, 2H, CH₂-indolizine), δ 6.5–8.1 (m, 5H, aromatic) |
| HPLC | Retention time: 6.72 min (C18 column, 0.1% TFA in H₂O/MeCN) |
| Elemental Analysis | Calculated: C 61.07%, H 6.61%, N 14.21%; Found: C 60.89%, H 6.72%, N 14.05% |
Deviations >0.3% in carbon content trigger reprocessing per ICH Q3D guidelines.
Comparative Method Analysis
Table 6.1. Synthesis Route Evaluation
| Method | Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Chichibabin + Substitution | 58% | 92% | $$$ | Moderate |
| Cross-Coupling + Reductive Amination | 65% | 96% | $$$$ | High |
| One-Pot Tandem Synthesis | 71% | 89% | $$ | Low |
The cross-coupling route offers superior purity for pharmaceutical applications despite higher costs.
Emerging Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150W). Photoredox catalysis using Ru(bpy)₃²⁺ enables late-stage functionalization under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Indolizin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Indolizin-2-yl)ethan-1-amine hydrochloride has diverse applications in scientific research, including chemistry, biology, and industry. It is a life science product .
Scientific Research Applications
- Chemistry 2-(Indolizin-2-yl)ethan-1-amine hydrochloride serves as a building block in synthesizing complex molecules.
- Biology This compound is useful in studies related to enzyme inhibition and receptor binding.
- Industry It is used in the production of specialty chemicals and materials.
Synthesis
The synthesis of 2-(Indolizin-2-yl)ethan-1-amine hydrochloride usually involves reacting indolizine with ethylamine under controlled conditions, typically with a solvent and a catalyst to help form the desired product. The resulting amine is then treated with hydrochloric acid, forming the hydrochloride salt. In industrial production, automated reactors and continuous flow processes may be used for large-scale synthesis, ensuring high yield, purity, cost-effectiveness, and efficiency.
Mechanism of Action
The mechanism of action of 2-(Indolizin-2-yl)ethan-1-amine hydrochloride involves interaction with molecular targets like enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways depend on the specific application and the target molecule.
Mechanism of Action
The mechanism of action of 2-(Indolizin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Functional Insights
- Indole vs. Indolizine Derivatives : Indole-based analogs (e.g., and ) exhibit substitutions on the aromatic ring (methoxy, ethoxy) that enhance lipophilicity and modulate receptor binding. In contrast, the indolizine core in the target compound introduces a unique bicyclic system with distinct electronic properties .
- Heterocyclic Variations : Thiophene-containing analogs () replace nitrogen with sulfur, altering polarity and metabolic stability. For example, 2-(thiophen-2-yl)ethan-1-amine hydrochloride shows a lower molecular weight (163.67 g/mol) and simpler synthesis via HCl/EA precipitation .
- Phenethylamine Analogs : Compounds like 2-(2,5-dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride () are tailored for receptor selectivity, with substituents influencing biased agonism at serotonin receptors .
Biological Activity
2-(Indolizin-2-yl)ethan-1-amine hydrochloride, also known by its CAS number 73031-20-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
- Molecular Formula : C₁₀H₁₃ClN₂
- Molecular Weight : 196.68 g/mol
- CAS Number : 73031-20-6
Synthesis
The synthesis of 2-(Indolizin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of indolizine derivatives with appropriate amines under controlled conditions. The compound can be isolated as a hydrochloride salt to enhance its stability and solubility in aqueous environments.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole-containing compounds, including 2-(Indolizin-2-yl)ethan-1-amine hydrochloride. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HepG2 (liver) | 1.13 ± 0.06 |
| Compound B | MCF7 (breast) | 1.44 ± 0.11 |
| Compound C | VEGFR-2 | 0.078 ± 0.003 |
These data indicate that the biological activity of related indole derivatives may provide insights into the potential efficacy of 2-(Indolizin-2-yl)ethan-1-amine hydrochloride in oncology .
The mechanism by which indole derivatives exert their antitumor effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. For instance, some studies suggest that these compounds can inhibit vascular endothelial growth factor receptor (VEGFR) and cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .
Neuropharmacological Effects
In addition to antitumor activity, there is emerging evidence suggesting that indole derivatives may also possess neuropharmacological properties. Compounds similar to 2-(Indolizin-2-yl)ethan-1-amine hydrochloride have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and neurodegenerative diseases .
Case Studies
Several case studies have documented the therapeutic potential of indole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related indole compound demonstrated significant reductions in tumor size among patients with BRAFV600-mutant melanoma when administered at doses up to 400 mg twice daily .
- Case Study 2 : In vitro studies using MCF7 breast cancer cells showed that treatment with indole derivatives led to enhanced apoptosis and cell cycle arrest, suggesting a dual mechanism of action involving both pro-apoptotic and anti-proliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
